Ac-DEVD-CMK: A Technical Guide to its Mechanism of Action and Experimental Applications
Ac-DEVD-CMK: A Technical Guide to its Mechanism of Action and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ac-DEVD-CMK is a potent and widely utilized tool in apoptosis research. This synthetic tetrapeptide, Ac-Asp-Glu-Val-Asp-CMK, is a cell-permeable, irreversible inhibitor of caspases, with a pronounced selectivity for caspase-3. Its mechanism of action hinges on the targeted alkylation of the catalytic cysteine residue within the active site of executioner caspases, thereby blocking the downstream signaling cascade of apoptosis. This technical guide provides an in-depth overview of the core mechanism of Ac-DEVD-CMK, presents quantitative data on its inhibitory activity, and offers detailed protocols for its application in key experimental assays.
Core Mechanism of Action
Ac-DEVD-CMK functions as an irreversible inhibitor of caspases, a family of cysteine proteases that play a central role in the execution phase of apoptosis. The inhibitory mechanism is a two-step process:
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Competitive Binding: The tetrapeptide sequence of Ac-DEVD-CMK, Asp-Glu-Val-Asp, mimics the natural cleavage site of pro-caspase-3 substrates. This allows the inhibitor to specifically bind to the active site of caspase-3 and other related executioner caspases (caspase-6, -7, -8, and -10).[1][2]
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Irreversible Alkylation: Following binding, the chloromethylketone (CMK) moiety of Ac-DEVD-CMK forms a covalent thioether bond with the catalytic cysteine residue in the caspase active site. This alkylation reaction is irreversible and permanently inactivates the enzyme, thus halting the apoptotic cascade.
The specificity of Ac-DEVD-CMK for caspase-3 is conferred by the DEVD peptide sequence, which is the preferred recognition motif for this particular caspase.
Quantitative Inhibitory Activity
| Inhibitor | Target Caspase | IC50 | Kd | Reference |
| Ac-DEVD-CHO | Caspase-3 | 140 pM | [3] | |
| Ac-DEVD-CHO | Caspase-7 | 3.54 µM | [4] | |
| Ac-DEVD-CMK | Caspase-3 | 1.62 µM | [5] | |
| Z-DEVD-FMK | Caspase-3 | 1.326 µM | 2.6 µM | [5] |
Experimental Protocols
Ac-DEVD-CMK is a valuable reagent for elucidating the role of caspase-3 in various cellular processes. Below are detailed protocols for key experiments utilizing this inhibitor.
Caspase-3 Activity Assay (Fluorometric)
This assay quantifies the activity of caspase-3 in cell lysates using a fluorogenic substrate.
Materials:
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Cells of interest
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Apoptosis-inducing agent (e.g., staurosporine)
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Ac-DEVD-CMK
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Cell Lysis Buffer (50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)
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Assay Buffer (20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
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Caspase-3 substrate (e.g., Ac-DEVD-AMC)
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96-well black microplate
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Fluorometer
Procedure:
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Cell Treatment: Plate cells at a desired density and treat with the apoptosis-inducing agent in the presence or absence of Ac-DEVD-CMK (typically 10-100 µM) for the desired time.
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Cell Lysis: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 15 minutes.
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Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
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Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
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Assay Setup: In a 96-well black microplate, add 50 µg of protein lysate to each well and adjust the volume to 100 µl with Assay Buffer.
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Substrate Addition: Add the caspase-3 substrate Ac-DEVD-AMC to a final concentration of 50 µM.
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Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
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Measurement: Read the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
Western Blot for PARP Cleavage
Cleavage of poly(ADP-ribose) polymerase (PARP) by caspase-3 is a hallmark of apoptosis. This protocol details the detection of PARP cleavage by Western blot.
Materials:
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Cells treated as described in 3.1.
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RIPA Lysis Buffer with protease inhibitors
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SDS-PAGE gels
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PVDF membrane
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Blocking Buffer (5% non-fat milk or BSA in TBST)
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Primary antibody against PARP (recognizing both full-length and cleaved forms)
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HRP-conjugated secondary antibody
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ECL detection reagent
Procedure:
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Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration.
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SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
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Protein Transfer: Transfer the proteins to a PVDF membrane.
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Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with the primary PARP antibody overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system. A decrease in the full-length PARP band (116 kDa) and the appearance of the cleaved fragment (89 kDa) indicates caspase-3 activity.[6][7][8]
TUNEL Assay for DNA Fragmentation
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a later event in apoptosis.
Materials:
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Cells grown on coverslips and treated as in 3.1.
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4% Paraformaldehyde (PFA) in PBS
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Permeabilization Solution (0.1% Triton X-100 in 0.1% sodium citrate)
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TUNEL reaction mixture (TdT enzyme and labeled dUTPs)
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Fluorescence microscope
Procedure:
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Fixation: Fix cells with 4% PFA for 15 minutes at room temperature.
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Washing: Wash cells twice with PBS.
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Permeabilization: Incubate cells with Permeabilization Solution for 2 minutes on ice.
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Washing: Wash cells twice with PBS.
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TUNEL Staining: Incubate cells with the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C in the dark.
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Washing: Wash cells three times with PBS.
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Mounting and Visualization: Mount the coverslips onto microscope slides and visualize the fluorescently labeled nuclei using a fluorescence microscope. An increase in TUNEL-positive cells indicates apoptosis.
Visualizations
Signaling Pathway of Apoptosis Inhibition by Ac-DEVD-CMK
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Gasdermin E-derived caspase-3 inhibitors effectively protect mice from acute hepatic failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. google.com [google.com]
- 8. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
